3-(Thian-2-yl)propanoic acid
Description
Contextualization of Propanoic Acid Derivatives in Organic Chemistry
Propanoic acid and its derivatives are a significant class of organic compounds characterized by a three-carbon carboxylic acid backbone. wikipedia.orgresearchgate.net These molecules serve as versatile intermediates and building blocks in a wide array of chemical syntheses. ontosight.aigoogle.com In industrial applications, they are utilized in the production of polymers, such as cellulose-acetate-propionate, and their esters are known for their characteristic fruity odors, leading to their use as artificial flavorings. wikipedia.org The propanoic acid scaffold is also a recurring motif in medicinal chemistry, with numerous derivatives being investigated for their potential as therapeutic agents. acs.org The reactivity of the carboxylic acid group, coupled with the potential for functionalization along the carbon chain, makes these derivatives fundamental components in the toolbox of synthetic organic chemists.
Significance of Cyclic Thioethers and Sulfur-Containing Heterocycles in Synthetic Chemistry
Sulfur-containing heterocycles are a cornerstone of modern synthetic and medicinal chemistry. openmedicinalchemistryjournal.combookpi.orgresearchgate.net These cyclic structures, which incorporate one or more sulfur atoms within a ring system, are found in a vast number of pharmaceuticals, natural products, and materials. thieme-connect.com The presence of the sulfur atom imparts unique electronic and conformational properties to the molecule, influencing its reactivity and biological activity. Cyclic thioethers, such as thiane (B73995), are valued for their role in creating structurally constrained peptide analogues, where the thioether linkage can offer greater stability compared to disulfide bonds. nih.gov The synthesis of these heterocycles is an active area of research, with methodologies focusing on the efficient construction of carbon-sulfur bonds to access novel molecular architectures. thieme-connect.comacs.org Their applications are diverse, ranging from enzyme inhibitors to materials with specific electronic properties. universiteitleiden.nlmdpi.com
Rationale for Academic Investigation of 3-(Thian-2-yl)propanoic Acid
The compound this compound represents a confluence of the two aforementioned chemical domains: propanoic acid derivatives and sulfur-containing heterocycles. This unique combination provides a compelling reason for its academic investigation. The molecule features a saturated six-membered thiane ring, a cyclic thioether, connected via a two-carbon linker to a propanoic acid moiety. This structure suggests potential for exploration in several areas. Its bifunctional nature—a carboxylic acid group for derivatization and a sulfur-containing heterocycle—makes it a candidate for the synthesis of more complex molecules. The thiane ring can influence the molecule's lipophilicity and conformational flexibility, properties that are critical in the design of bioactive compounds. Research into this and similar structures could lead to the development of novel ligands, building blocks for materials science, or probes for biological systems.
Overview of Research Scope and Methodological Approach within Contemporary Chemical Science
The study of this compound in a modern chemical research context would typically involve a multi-faceted approach. Initial investigations would focus on its synthesis and purification, ensuring efficient and reliable access to the compound. Following this, a thorough structural and analytical characterization would be performed using a suite of spectroscopic and spectrometric techniques. This includes Nuclear Magnetic Resonance (NMR) spectroscopy to elucidate the proton and carbon framework, Infrared (IR) spectroscopy to identify functional groups, and Mass Spectrometry (MS) to confirm its molecular weight and fragmentation patterns. Further research could explore its reactivity, examining how both the carboxylic acid and the thiane ring participate in various chemical transformations. Depending on the findings, its properties could be evaluated in specific applications, such as coordination chemistry with metals or as a starting material in the synthesis of biologically relevant scaffolds.
Chemical and Physical Properties
The fundamental properties of this compound are summarized below. These data are essential for its handling, characterization, and application in a laboratory setting.
| Property | Value |
|---|---|
| Molecular Formula | C7H12O2S |
| Molecular Weight | 160.23 g/mol |
| CAS Number | 10165-63-6 |
Spectroscopic and Analytical Data
Spectroscopic data provides a detailed fingerprint of the molecular structure of this compound, confirming its identity and purity.
| Technique | Observed Data |
|---|---|
| ¹H NMR | Data not widely published in literature. |
| ¹³C NMR | Data not widely published in literature. |
| Mass Spectrometry | Data not widely published in literature. |
| Infrared (IR) Spectroscopy | Data not widely published in literature. |
Structure
3D Structure
Properties
Molecular Formula |
C8H14O2S |
|---|---|
Molecular Weight |
174.26 g/mol |
IUPAC Name |
3-(thian-2-yl)propanoic acid |
InChI |
InChI=1S/C8H14O2S/c9-8(10)5-4-7-3-1-2-6-11-7/h7H,1-6H2,(H,9,10) |
InChI Key |
QVMVIXHEENXJPK-UHFFFAOYSA-N |
Canonical SMILES |
C1CCSC(C1)CCC(=O)O |
Origin of Product |
United States |
Synthetic Methodologies for 3 Thian 2 Yl Propanoic Acid and Its Analogs
Retrosynthetic Analysis and Strategic Disconnections of the Target Scaffold
Retrosynthetic analysis is a problem-solving technique for planning organic syntheses by working backward from the target molecule to simpler, commercially available starting materials. wikipedia.orgyoutube.com The goal is to simplify the structure by identifying key bonds that can be disconnected, corresponding to reliable forward-direction reactions. amazonaws.com
For 3-(thian-2-yl)propanoic acid, several logical disconnections can be proposed:
C2-Cα Bond Disconnection: The most apparent disconnection is the carbon-carbon bond between the thiane (B73995) ring (at C2) and the propanoic acid side chain. This simplifies the molecule into a thiane synthon and a three-carbon chain synthon. In the forward synthesis, this corresponds to an alkylation or conjugate addition reaction. The thiane synthon would act as a nucleophile, specifically a carbanion at the C2 position, which is stabilized by the adjacent sulfur atom. The propanoic acid synthon would be an electrophile, such as a 3-halopropanoate or an acrylate derivative.
Functional Group Interconversion (FGI): The carboxylic acid can be retrosynthetically converted into other functional groups that are often easier to introduce. Common precursors include nitriles, esters, or primary alcohols. For instance, the target acid can be traced back to ethyl 3-(thian-2-yl)propanoate (via hydrolysis), 3-(thian-2-yl)propan-1-ol (via oxidation), or 3-(thian-2-yl)propanenitrile (via hydrolysis). Each of these precursors suggests slightly different synthetic strategies for the C-C bond-forming step.
Thiane Ring Disconnection (C-S Bonds): A more fundamental approach involves breaking the thiane ring itself. Disconnecting the two C-S bonds leads to a linear five-carbon backbone with a thiol at one end and a leaving group at the other, which could cyclize via intramolecular nucleophilic substitution. Alternatively, disconnection can lead to precursors for ring-forming reactions like the thia-Prins cyclization or double Michael additions. nih.govresearchgate.net
These retrosynthetic pathways form the basis for the synthetic strategies discussed in the following sections.
Conventional Synthetic Routes to this compound
Conventional routes typically involve the sequential or convergent assembly of the thiane ring and the propanoic acid side chain using well-established chemical reactions.
The final step in many syntheses of the target molecule would be the formation of the carboxylic acid group from a stable precursor. This strategy avoids potential complications of carrying a free acidic proton through the synthesis.
Key pathways include:
Hydrolysis of Esters: A common and high-yielding method is the saponification (base-catalyzed hydrolysis) or acid-catalyzed hydrolysis of a corresponding ester, such as ethyl 3-(thian-2-yl)propanoate.
Hydrolysis of Nitriles: The propanoic acid can be formed by the hydrolysis of 3-(thian-2-yl)propanenitrile under acidic or basic conditions. This route adds a carbon atom, making it a useful strategy when starting from a two-carbon electrophile.
Oxidation of Primary Alcohols: The target acid can be synthesized by the oxidation of 3-(thian-2-yl)propan-1-ol using strong oxidizing agents like chromic acid (H₂CrO₄) or potassium permanganate (KMnO₄).
| Precursor | Reagents and Conditions | Product |
| Ethyl 3-(thian-2-yl)propanoate | 1. NaOH, H₂O/EtOH, Δ 2. H₃O⁺ | This compound |
| 3-(Thian-2-yl)propanenitrile | H₃O⁺, Δ or NaOH, H₂O, Δ then H₃O⁺ | This compound |
| 3-(Thian-2-yl)propan-1-ol | KMnO₄, NaOH, H₂O, Δ then H₃O⁺ | This compound |
An interactive table summarizing common pathways to form the carboxylic acid moiety.
The thiane (tetrahydrothiopyran) ring is a key structural motif. Its synthesis and subsequent functionalization are critical steps.
Ring Construction:
Cyclization of Dihaloalkanes: A straightforward method for forming the thiane ring is the reaction of 1,5-dihalopentane (e.g., 1,5-dibromopentane) with a sulfide source like sodium sulfide (Na₂S). pharmacy180.com
Double Michael Addition: Divinyl ketones can undergo a double conjugate addition with hydrogen sulfide (H₂S) to produce substituted tetrahydrothiopyran-4-ones, which can serve as versatile intermediates. researchgate.net
Thia-Prins Cyclization: This reaction involves the cyclization of thioacrylates to form substituted thianes with good diastereoselectivity, offering a modern approach to ring construction. nih.govresearchgate.net
Regioselective Functionalization: The introduction of the side chain at the C2 position relies on the ability of the sulfur atom to stabilize an adjacent carbanion. The protons on the carbon alpha to the sulfur are more acidic than other methylene protons in the ring. Treatment of thiane with a strong base, such as n-butyllithium (n-BuLi), results in deprotonation at C2, generating a potent 2-thianyl anion nucleophile. This anion can then react with various electrophiles to install the desired side chain. researchgate.net
Creating the C-C bond between the thiane ring and the propanoic acid side chain is the cornerstone of the synthesis.
Alkylation: The most direct approach involves the alkylation of the 2-thianyl anion with a three-carbon electrophile. For example, reacting the lithiated thiane with ethyl 3-bromopropanoate would form the ester precursor of the target molecule. This is a powerful and widely used strategy for forming C-C bonds alpha to a sulfur atom. researchgate.net
Michael Additions: The Michael or conjugate addition reaction provides another robust method. masterorganicchemistry.com In this approach, a nucleophile adds to an α,β-unsaturated carbonyl compound. wikipedia.orgfiveable.mepressbooks.pub
Route A: The 2-thianyl anion can act as a nucleophile in a 1,4-addition to an acrylate, such as ethyl acrylate. The reaction forms an enolate intermediate which is subsequently protonated to yield the product ester. masterorganicchemistry.com
Route B: A less common but viable alternative involves creating an α,β-unsaturated thiane derivative and reacting it with a nucleophile that can be later converted into a carboxylic acid (e.g., a cyanide anion).
Acylation: Acylation of the 2-thianyl anion with an acyl halide like 3-chloropropionyl chloride could also be envisioned, though this would yield a ketone that would require subsequent reduction and functional group manipulation to arrive at the desired propanoic acid.
| Strategy | Thiane Reagent | Coupling Partner | Intermediate Product |
| Alkylation | 2-Lithio-thiane | Ethyl 3-bromopropanoate | Ethyl 3-(thian-2-yl)propanoate |
| Michael Addition | 2-Lithio-thiane | Ethyl acrylate | Ethyl 3-(thian-2-yl)propanoate |
| Acylation-Reduction | 2-Lithio-thiane | 3-Chloropropionyl chloride | 1-(Thian-2-yl)-3-chloropropan-1-one |
An interactive table showing key C-C bond formation strategies.
Advanced Synthetic Approaches for Enantioselective and Scalable Production
Modern synthetic chemistry aims for efficiency, scalability, and stereocontrol, particularly when synthesizing chiral molecules for applications in materials science or pharmaceuticals.
The C2 carbon of this compound is a stereocenter, meaning the molecule exists as a pair of enantiomers. Enantioselective synthesis aims to produce one enantiomer preferentially.
Chiral Auxiliaries: A chiral auxiliary can be attached to the thiane ring or the electrophile to direct the C-C bond formation stereoselectively. After the key reaction, the auxiliary is removed to yield the enantioenriched product.
Asymmetric Catalysis: A more advanced approach involves using a chiral catalyst to control the stereochemical outcome.
Catalytic Enantioselective Alkylation: The deprotonation of thiane could be performed with a chiral lithium amide base, or the subsequent alkylation could be mediated by a chiral ligand complexed to a metal.
Catalytic Enantioselective Michael Addition: The conjugate addition of a thiane-based nucleophile to an acrylate can be rendered enantioselective by using a chiral catalyst. organic-chemistry.orgnih.gov For example, chiral copper-phosphine complexes are known to catalyze the asymmetric conjugate addition of organometallic reagents. organic-chemistry.org
Palladium-Catalyzed Asymmetric Allylic Alkylation (AAA): While not directly applicable to the saturated side chain, related strategies for α-functionalization of cyclic sulfones have shown high levels of enantioselectivity through dynamic kinetic resolution, suggesting that catalytic methods are potent for creating stereocenters adjacent to sulfur. nih.gov
These advanced methods offer powerful tools for accessing specific stereoisomers of this compound and its analogs, a crucial requirement for investigating their properties in chiral environments.
Chemoenzymatic Synthesis and Biocatalysis in Derivative Preparation
The application of chemoenzymatic and biocatalytic strategies offers a powerful and sustainable approach to the synthesis of this compound and its derivatives. These methods leverage the high selectivity and efficiency of enzymes, often operating under mild reaction conditions, to overcome challenges faced in traditional chemical synthesis, such as regioselectivity, stereoselectivity, and the need for harsh reagents. While specific enzymatic routes for this compound are not extensively documented, analogous biocatalytic transformations involving sulfur-containing molecules and carboxylic acids provide a strong basis for potential synthetic pathways.
Enzymatic C-S bond formation, a key step in the synthesis of thioethers, is a growing area of research. acs.org Enzymes such as S-methyltransferases, which are dependent on S-adenosylmethionine (SAM), are known to catalyze the methylation of thiols. acs.org While not directly applicable to the thianyl ring, the principle of enzymatic alkylation of a sulfur atom highlights the potential for discovering or engineering enzymes capable of forming the cyclic thioether found in this compound.
A more immediate application of biocatalysis lies in the preparation of derivatives of this compound. Lipases, for instance, are widely used for the esterification, transesterification, and amidation of carboxylic acids due to their broad substrate specificity and stability in organic solvents. A potential chemoenzymatic approach could involve the lipase-catalyzed esterification of this compound with various alcohols to produce a library of ester derivatives. This method avoids the use of acidic or basic catalysts and often proceeds with high yields and purity.
The following table illustrates a hypothetical chemoenzymatic esterification of this compound.
| Substrate 1 | Substrate 2 | Biocatalyst | Solvent | Product | Potential Advantages |
| This compound | Ethanol | Immobilized Lipase (e.g., Novozym 435) | Toluene | Ethyl 3-(Thian-2-yl)propanoate | Mild conditions, high selectivity, easy product separation |
| This compound | Propanol | Candida antarctica Lipase B (CALB) | Hexane | Propyl 3-(Thian-2-yl)propanoate | Green solvent, high yield |
| This compound | Butanol | Porcine Pancreatic Lipase (PPL) | Solvent-free | Butyl 3-(Thian-2-yl)propanoate | Reduced waste, cost-effective |
Furthermore, biocatalysis can be employed in the synthesis of chiral derivatives. For instance, if a racemic mixture of a substituted this compound analog were synthesized chemically, a lipase could be used for kinetic resolution. By selectively esterifying one enantiomer at a much higher rate than the other, the process can yield an enantiomerically enriched ester and the unreacted acid in high enantiomeric excess.
Flow Chemistry and Continuous Processing for Optimized Synthesis
Flow chemistry and continuous processing are emerging as transformative technologies in chemical synthesis, offering significant advantages over traditional batch methods, including improved heat and mass transfer, enhanced safety for handling hazardous intermediates, and greater scalability. nih.gov The synthesis of this compound and its analogs can be significantly optimized by adopting these continuous manufacturing principles.
A hypothetical multi-step continuous flow synthesis of this compound could be designed to minimize manual handling and purification steps. For example, a key reaction in the synthesis of the thian ring could involve the reaction of a dihaloalkane with a sulfur source. In a flow reactor, the precise control of stoichiometry, residence time, and temperature can lead to higher yields and fewer byproducts compared to batch processing.
The table below outlines a conceptual continuous flow process for a key step in the synthesis of a precursor to this compound.
| Reaction Step | Reactants | Reactor Type | Conditions | Advantages |
| Thian Ring Formation | 1,5-Dichloropentane, Sodium Sulfide | Packed-Bed Reactor | 80°C, 10 min residence time | Improved safety, higher throughput, better yield |
| Side Chain Introduction | Thian, Acrylate derivative | Microreactor | 100°C, 5 min residence time, catalyst | Enhanced mixing, precise temperature control |
| Hydrolysis | Ester precursor | Heated Coil Reactor | 120°C, 15 min residence time, aqueous base | Rapid hydrolysis, in-line quenching |
The integration of in-line purification techniques, such as solid-phase extraction (SPE) cartridges or scavenger resins, can further streamline the process by removing unreacted starting materials and byproducts without the need for traditional workup and chromatography. durham.ac.uk For instance, after an esterification reaction to form a derivative of this compound, the product stream could be passed through a scavenger resin to remove excess acid, yielding a pure product directly.
Moreover, the synthesis of heterocyclic compounds, including those containing sulfur, has been successfully demonstrated in flow chemistry systems. springerprofessional.de These systems often allow for the safe use of reactive intermediates and reagents that would be challenging to handle in a large-scale batch process. The application of these established flow chemistry protocols to the synthesis of this compound could lead to a more efficient, safer, and scalable manufacturing process.
Integration of Green Chemistry Principles in Reaction Design and Solvent Selection
The integration of green chemistry principles is paramount in the modern synthesis of chemical compounds to minimize environmental impact and enhance sustainability. jocpr.com The synthesis of this compound and its derivatives can be designed to be more environmentally benign by adhering to these principles, particularly in reaction design and solvent selection.
The twelve principles of green chemistry provide a framework for sustainable chemical synthesis. Key considerations for the synthesis of this compound include:
Atom Economy: Designing synthetic routes that maximize the incorporation of all materials used in the process into the final product.
Use of Catalysis: Employing catalytic reagents in small amounts rather than stoichiometric reagents to minimize waste.
Safer Solvents and Auxiliaries: Reducing or eliminating the use of hazardous solvents.
Energy Efficiency: Conducting reactions at ambient temperature and pressure whenever possible.
Solvent selection has a significant impact on the environmental footprint of a chemical process. Traditional solvents like chlorinated hydrocarbons and some polar aprotic solvents are being replaced by greener alternatives.
The following table provides a comparison of traditional and greener solvents that could be considered for the synthesis of this compound.
| Solvent Class | Traditional Solvent | Green Alternative | Rationale for Green Alternative |
| Aprotic Dipolar | Dimethylformamide (DMF) | Cyrene, Dimethyl Sulfoxide (DMSO) | Lower toxicity, biodegradable |
| Ethereal | Diethyl Ether, Tetrahydrofuran (THF) | 2-Methyltetrahydrofuran (2-MeTHF) | Derived from renewable resources, lower peroxide formation |
| Chlorinated | Dichloromethane (DCM), Chloroform | Toluene, Ethyl Acetate | Lower environmental persistence, reduced toxicity |
| Hydrocarbon | Hexane | Heptane | Less neurotoxic |
In the context of synthesizing this compound, a green chemistry approach would favor a convergent synthesis that builds the molecule from readily available and ideally renewable starting materials. For instance, a synthetic route starting from biomass-derived precursors would be highly desirable.
Chemical Reactivity and Derivative Synthesis of 3 Thian 2 Yl Propanoic Acid
Reactivity of the Carboxylic Acid Moiety in 3-(Thian-2-yl)propanoic Acid
The carboxylic acid group is a versatile functional group that can undergo a variety of reactions, including esterification, amidation, reduction, and decarboxylation.
Esterification and Amidation Reactions
The carboxylic acid group of this compound can be readily converted into esters and amides through reactions with alcohols and amines, respectively. These reactions typically require activation of the carboxylic acid, often through the use of coupling agents or by converting it to a more reactive species like an acyl chloride.
Esterification involves the reaction of the carboxylic acid with an alcohol in the presence of an acid catalyst. This process is reversible and the yield of the ester can be improved by removing water from the reaction mixture.
Amidation is the reaction of the carboxylic acid with an amine to form an amide. This reaction is fundamental in peptide synthesis and is often facilitated by coupling agents such as dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC). researchgate.net These reagents activate the carboxylic acid, making it more susceptible to nucleophilic attack by the amine.
| Reactant | Reagent/Catalyst | Product |
| Alcohol | Acid catalyst (e.g., H₂SO₄) | Ester |
| Amine | Coupling agent (e.g., DCC, EDC) | Amide |
This table summarizes the general conditions for esterification and amidation of carboxylic acids.
Reduction Pathways to Corresponding Alcohols and Aldehydes
The carboxylic acid group of this compound can be reduced to a primary alcohol. A powerful reducing agent, such as lithium aluminum hydride (LiAlH₄), is typically required for this transformation. chemguide.co.uklibretexts.orgdocbrown.info The reaction proceeds via the formation of an intermediate aldehyde, which is immediately further reduced to the alcohol. chemguide.co.ukchemguide.co.uk
It is generally challenging to stop the reduction at the aldehyde stage because aldehydes are more reactive towards reducing agents than carboxylic acids. chemguide.co.uk However, specialized reagents and reaction conditions can be employed to achieve this partial reduction.
| Starting Material | Reducing Agent | Product |
| Carboxylic Acid | LiAlH₄ | Primary Alcohol |
| Carboxylic Acid | Milder, more selective reducing agents | Aldehyde (challenging) |
This table outlines the primary outcomes of reducing a carboxylic acid.
Decarboxylation Reactions and Related Transformations
Decarboxylation is a chemical reaction that removes a carboxyl group and releases carbon dioxide (CO₂). wikipedia.org For simple carboxylic acids, this reaction typically requires harsh conditions, such as high temperatures. The stability of the resulting carbanion intermediate is a key factor in the ease of decarboxylation. wikipedia.org
In the case of this compound, decarboxylation would lead to the formation of 2-ethylthiane. However, without the presence of a β-carbonyl group, this reaction is not expected to occur readily under mild conditions. The presence of a β-keto group significantly facilitates decarboxylation through a cyclic transition state. youtube.commasterorganicchemistry.com
Chemical Transformations of the Thiane (B73995) Ring System
The thiane ring, a six-membered saturated heterocycle containing a sulfur atom, can undergo various chemical transformations, primarily involving the sulfur atom.
Oxidation Reactions Leading to Sulfoxides and Sulfones
The sulfur atom in the thiane ring of this compound can be selectively oxidized to form the corresponding sulfoxide and sulfone. researchgate.netresearchgate.net These oxidation reactions are important as they can significantly alter the biological and physical properties of the molecule.
The oxidation is typically carried out using oxidizing agents such as hydrogen peroxide (H₂O₂), often in the presence of a catalyst. nih.govorganic-chemistry.org By controlling the stoichiometry of the oxidizing agent and the reaction conditions, it is possible to selectively obtain either the sulfoxide or the sulfone. organic-chemistry.org Milder conditions generally favor the formation of the sulfoxide, while more forcing conditions or an excess of the oxidizing agent will lead to the sulfone. researchgate.netorganic-chemistry.org
| Starting Material | Oxidizing Agent | Product |
| Thiane | 1 equivalent of H₂O₂ | Sulfoxide |
| Thiane | Excess H₂O₂ | Sulfone |
This table shows the products of thiane oxidation with controlled amounts of hydrogen peroxide.
Ring-Opening and Ring-Expansion Reactions of the Thiane Nucleus
While the thiane ring is generally stable, it can undergo ring-opening and ring-expansion reactions under specific conditions. These reactions are less common than for smaller, more strained sulfur-containing heterocycles like thiiranes and thietanes. semanticscholar.orgresearchgate.netbeilstein-journals.orgnih.gov
Ring-opening of the thiane ring can be achieved through various methods, including reductive cleavage with strong reducing agents or by nucleophilic attack, although the latter is less favorable for a six-membered ring compared to its three- and four-membered counterparts.
Ring-expansion reactions of thianes are also known, though not as prevalent as for smaller rings. These reactions can proceed through various mechanisms, including rearrangements involving ylides. rsc.org Such transformations can be valuable for the synthesis of larger sulfur-containing heterocyclic systems.
Electrophilic and Nucleophilic Substitution Reactions on the Cyclic Thioether Moiety
The thian ring of this compound is a saturated heterocyclic system. Unlike aromatic rings such as thiophene (B33073), it does not undergo classical electrophilic aromatic substitution reactions due to the lack of a π-electron system. The reactivity of the thioether moiety is centered on the sulfur atom itself.
Reactions with Electrophiles: The lone pairs of electrons on the sulfur atom make it nucleophilic. Consequently, the primary reaction with electrophiles occurs at the sulfur center. Oxidation is a prominent example of this reactivity. Treatment with mild oxidizing agents, such as hydrogen peroxide (H₂O₂) or sodium periodate (NaIO₄), can convert the thioether to a sulfoxide. The use of stronger oxidizing agents, like peroxy acids (e.g., m-CPBA), can further oxidize the sulfur to a sulfone. These oxidation states can significantly alter the electronic properties of the ring and influence the acidity of adjacent protons.
Nucleophilic Substitution: Direct nucleophilic substitution on the carbon atoms of the unsubstituted thian ring is generally not feasible. The C-H bonds are non-activated, and there are no suitable leaving groups present on the ring. For a nucleophilic substitution to occur, a leaving group (such as a halide) would first need to be installed on one of the ring carbons, a process that itself would require prior functionalization, for example, via radical halogenation. Therefore, nucleophilic substitution is not a primary pathway for modifying the parent thian ring.
Functionalization of the Propanoic Acid Aliphatic Chain
The propanoic acid side chain provides reliable and well-established routes for derivatization at both the alpha- and beta-carbons.
The carbon atom alpha to the carboxylic acid group (C2 of the propanoic acid chain) is readily functionalized. The most common method for achieving alpha-halogenation is the Hell-Volhard-Zelinsky (HVZ) reaction. quora.comvedantu.com This reaction involves treating the carboxylic acid with a halogen (Br₂ or Cl₂) and a catalytic amount of phosphorus, typically as phosphorus tribromide (PBr₃) or red phosphorus. quora.comgoogle.com
The mechanism proceeds via the in situ formation of an acyl halide. This acyl halide intermediate can then tautomerize to its enol form. The enol tautomer subsequently reacts with the halogen to yield the α-halogenated acyl halide, which is then hydrolyzed by the carboxylic acid present in the mixture to give the final α-halo-carboxylic acid product. vedantu.comgoogle.com The resulting α-halo acid is a versatile intermediate that can be used for further synthesis, for instance, conversion to α-hydroxy acids or α-amino acids via nucleophilic substitution of the newly introduced halogen.
| Reaction | Reagents | Product |
| α-Bromination | Br₂, PBr₃ (cat.) | 2-Bromo-3-(thian-2-yl)propanoic acid |
| α-Chlorination | Cl₂, PCl₃ (cat.) | 2-Chloro-3-(thian-2-yl)propanoic acid |
Table 1: Reagents for Alpha-Halogenation via the Hell-Volhard-Zelinsky Reaction.
Direct functionalization of the beta-carbon (C3 of the propanoic acid chain) of a saturated carboxylic acid is challenging due to its unactivated nature. A highly effective and common strategy to achieve beta-functionalization involves a two-step sequence:
Introduction of Unsaturation: An α,β-unsaturated carboxylic acid derivative is first synthesized. This can be achieved by elimination from an α-functionalized precursor. For example, the α-bromo acid obtained from the HVZ reaction can be treated with a base to induce dehydrobromination, yielding 3-(Thian-2-yl)propenoic acid.
Conjugate Addition: The resulting α,β-unsaturated system is an excellent Michael acceptor. libretexts.orgopenstax.org The electron-withdrawing effect of the carbonyl group polarizes the carbon-carbon double bond, making the beta-carbon electrophilic and susceptible to attack by a wide range of nucleophiles in a reaction known as conjugate addition or 1,4-addition. lumenlearning.comyoutube.com This allows for the introduction of various functionalities at the beta-position. Suitable nucleophiles include organocuprates (Gilman reagents) for alkyl group addition, as well as amines, thiols, and cyanides. libretexts.orglumenlearning.com
This sequence provides a reliable pathway to a diverse array of β-substituted derivatives.
Rational Design and Synthesis of Novel Derivatives and Analogs
Building upon the fundamental reactivity of the thian ring and propanoic acid chain, more complex derivatives and structural libraries can be rationally designed and synthesized.
Annulation reactions, which involve the formation of a new ring onto an existing structure, can be employed to create complex fused or spirocyclic systems. A classic example of ring-forming methodology is the Robinson annulation, which combines a Michael addition with an intramolecular aldol condensation to form a new six-membered ring. wikipedia.orgmasterorganicchemistry.com
A plausible strategy for creating a new ring fused to the thian moiety could involve modifying the propanoic acid side chain. For example, the side chain could be extended and functionalized to create a 1,5-dicarbonyl compound. Upon treatment with a base, this intermediate could undergo an intramolecular aldol condensation, using one of the activated methylene groups on the thian ring (adjacent to the sulfur) as the nucleophile to form a new six-membered ring fused to the original thioether. Such strategies allow for the construction of novel polycyclic sulfur-containing scaffolds.
The propanoic acid chain is a key handle for creating structural diversity through chain elongation and functional group interconversion.
Chain Elongation: A well-established method for the one-carbon homologation of a carboxylic acid is the Arndt-Eistert synthesis. wikipedia.orgyoutube.comorganic-chemistry.orgwikipedia.org This multi-step process involves:
Conversion of the carboxylic acid to its corresponding acyl chloride.
Reaction of the acyl chloride with diazomethane to form a diazoketone.
A metal-catalyzed (typically Ag₂O) or photochemical Wolff rearrangement of the diazoketone to form a ketene. youtube.comorganic-chemistry.org
Trapping of the ketene intermediate with a nucleophile. If water is used, the homologous carboxylic acid, 4-(Thian-2-yl)butanoic acid, is formed. Using an alcohol or amine yields the corresponding ester or amide. youtube.com
Diversification: The carboxylic acid functional group is a cornerstone for generating a library of derivatives. Standard organic transformations can be used to produce a wide range of functionalities, greatly expanding the structural diversity of the parent compound.
| Starting Group | Reagents | Resulting Functional Group | Product Class |
| Carboxylic Acid | SOCl₂, then R'OH | Ester | 3-(Thian-2-yl)propanoates |
| Carboxylic Acid | SOCl₂, then R'₂NH | Amide | 3-(Thian-2-yl)propanamides |
| Carboxylic Acid | 1. LiAlH₄ 2. H₂O | Alcohol | 3-(Thian-2-yl)propan-1-ol |
| Alcohol | PBr₃ | Alkyl Bromide | 2-(3-Bromopropyl)thiane |
| Alkyl Bromide | NaCN, then H₃O⁺ | Homologous Acid | 4-(Thian-2-yl)butanoic acid |
Table 2: Examples of Diversification Strategies Starting from this compound.
These strategies, combining reactivity at the thioether, functionalization of the aliphatic chain, and derivatization of the carboxyl group, provide a comprehensive toolkit for the rational design and synthesis of a wide array of novel molecules based on the this compound scaffold.
Mechanistic Investigations of Reactions Involving 3 Thian 2 Yl Propanoic Acid and Its Derivatives
Elucidation of Reaction Pathways and Transient Intermediates
Identifying the sequence of elementary steps and the short-lived intermediates that form during a reaction is a primary goal of mechanistic chemistry. For derivatives of 3-(thian-2-yl)propanoic acid, reaction pathways are often elucidated through a combination of spectroscopic analysis and trapping experiments.
A relevant example can be found in the study of analogous furan (B31954) compounds. In the hydroarylation of 3-(furan-2-yl)propenoic acid derivatives, which are structurally similar to unsaturated derivatives of this compound, reactions in a Brønsted superacid (TfOH) were shown to proceed via specific reactive intermediates. nih.gov Spectroscopic (NMR) and computational (DFT) studies indicated that the reaction pathway involves the formation of O,C-diprotonated forms of the starting furan derivatives. These protonated species act as highly reactive electrophilic intermediates that facilitate the subsequent hydroarylation step. nih.gov
In other reactions involving sulfur-containing heterocycles, different types of intermediates have been identified. For instance, the oxidation of vinyl sulfides with reagents like 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (B29006) (DDQ) generates α,β-unsaturated thiocarbenium ions through the cleavage of a carbon-hydrogen bond. acs.org These electrophilic ions can then be trapped by internal nucleophiles to form new heterocyclic structures. acs.org Such pathways could be relevant for the transformation of unsaturated derivatives of this compound.
Table 1: Examples of Transient Intermediates in Reactions of Related Heterocyclic Compounds
| Reactant Type | Reaction Condition | Intermediate Species | Method of Elucidation | Source |
|---|---|---|---|---|
| 3-(Furan-2-yl)propenoic acid derivatives | Brønsted superacid (TfOH) | O,C-diprotonated carbocations | NMR Spectroscopy, DFT Calculations | nih.gov |
| Vinyl sulfides | Oxidizing agent (DDQ) | α,β-Unsaturated thiocarbenium ions | Trapping experiments | acs.org |
Kinetic Studies and Determination of Reaction Rate Laws
Kinetic studies provide quantitative data on how reaction rates change with reactant concentrations, temperature, and catalysts. This information is used to formulate a rate law, an equation that describes the reaction rate and offers strong evidence for or against a proposed mechanism. libretexts.orglibretexts.org The rate of a reaction is typically expressed in moles per liter per unit of time (e.g., M/s). libretexts.org
A rate law expresses the reaction rate as a function of the concentrations of the reactants. For a generic reaction A + B → C, the rate law might take the form: Rate = k[A]x[B]y, where k is the rate constant and x and y are the reaction orders with respect to reactants A and B. acs.org These orders are determined experimentally and reveal which reactants are involved in the rate-determining (slowest) step of the reaction.
Table 2: Common Kinetic Rate Laws and Their Implications
| Rate Law | Order | Mechanistic Implication | Source |
|---|---|---|---|
| Rate = k | Zero-Order | The rate is independent of the reactant's concentration; often occurs when a catalyst is saturated. | acs.org |
| Rate = k[A] | First-Order | The rate is directly proportional to the reactant's concentration; suggests a unimolecular rate-determining step. | acs.org |
| Rate = k[A][B] | Second-Order | The rate is proportional to the concentration of two reactants (or the square of one); suggests a bimolecular rate-determining step. | acs.org |
Isotope Labeling Experiments for Mechanistic Probing
Isotope labeling is a powerful technique used to trace the movement of atoms throughout a reaction. By replacing an atom in a reactant with one of its heavier isotopes (e.g., replacing ¹H with ²H (D), ¹²C with ¹³C, or ¹⁶O with ¹⁸O), chemists can track the position of the label in the products, providing definitive evidence for bond-making and bond-breaking events. encyclopedia.pub
Isotope labeling experiments can be designed to distinguish between different possible mechanisms. For example, in a study of a hydrated ring expansion of butafulvenes, researchers used H₂¹⁸O (water labeled with ¹⁸O) to determine the source of the oxygen atom in the final cyclopentanone (B42830) product. The incorporation of the ¹⁸O label into the product's carbonyl group confirmed that the oxygen atom came from the solvent (water), supporting the proposed hydration mechanism. researchgate.net
Another application is the kinetic isotope effect (KIE), where the reaction rate is compared between a normal reactant and its isotopically substituted counterpart. A significant change in rate upon isotopic substitution (a primary KIE) implies that the bond to the labeled atom is broken in the rate-determining step. In a study of a heterobimetallic Mn/Fe protein, a KIE of approximately 2 was observed upon isotopic labeling, suggesting that C-H bond activation is part of the reaction mechanism. nih.gov Furthermore, hydrogen/deuterium (B1214612) (H/D) fractionation, which compares deuterium incorporation in a substrate relative to the solvent, can serve as a diagnostic tool to differentiate between various mechanisms in hydrogen isotope exchange reactions. nih.gov
Table 3: Applications of Isotope Labeling in Mechanistic Studies
| Isotope Used | Type of Experiment | Information Gained | Example System | Source |
|---|---|---|---|---|
| ¹⁸O | Tracer Study | Identified the origin of a carbonyl oxygen atom. | Hydrated ring expansion of butafulvenes | researchgate.net |
| ²H (Deuterium) | Kinetic Isotope Effect (KIE) | Provided evidence for C-H bond cleavage in the rate-determining step. | Isomerization of styrene | researchgate.net |
| ¹⁵N | Tracer Study | Demonstrated a general strategy for synthesizing ¹⁵N-labeled molecules. | Synthesis of N-heterocycles from unactivated alkenes | researchgate.net |
| ²H (Deuterium) | H/D Fractionation | Distinguished between degenerate and non-degenerate exchange mechanisms. | Photoredox-based hydrogen isotope exchange | nih.gov |
Computational Verification and Prediction of Reaction Mechanisms
Computational chemistry, particularly Density Functional Theory (DFT), has become an indispensable tool for investigating reaction mechanisms. numberanalytics.com It allows for the calculation of the energies of reactants, products, transition states, and intermediates, providing a detailed energy profile of a proposed reaction pathway. These methods can verify experimentally proposed mechanisms and, in some cases, predict new, unexpected pathways.
In the aforementioned study of 3-(furan-2-yl)propenoic acid derivatives, DFT calculations were crucial. They not only supported the existence of the O,C-diprotonated intermediates proposed from NMR data but also provided insight into their electronic structure and high reactivity. nih.gov Similarly, DFT studies of a phosphonation reaction on a naphthylamine derivative showed that the most electrophilic reactive site was at the C4 position of the naphthyl ring, correctly predicting the observed regioselectivity. acs.org
Computational methods are also used to predict reactivity. For electrophilic aromatic substitution reactions on heterocyclic systems, the site of reaction can often be predicted by calculating NMR chemical shifts or examining the highest occupied molecular orbital (HOMO). The position with the lowest calculated chemical shift or the largest HOMO coefficient is typically the most electron-rich and thus most susceptible to electrophilic attack. researchgate.net A study of the Julia-Kocienski olefination used DFT calculations to map out the complex, multistep mechanism, confirming some proposed aspects while ruling out others, such as the formation of a specific spirocyclic intermediate. acs.org
Table 4: Role of Computational Methods in Mechanistic Analysis
| Computational Method | Application | Information Obtained | Example System | Source |
|---|---|---|---|---|
| DFT (B3LYP) | Mechanism Verification | Calculated energies of intermediates and transition states, confirming a multistep pathway. | Julia-Kocienski olefination | acs.org |
| DFT | Intermediate Characterization | Supported the structure and reactivity of proposed O,C-diprotonated intermediates. | Hydroarylation of furan derivatives | nih.gov |
| DFT | Reactivity Prediction | Identified the most electrophilic site for phosphonation. | 1-Naphthylamine derivatives | acs.org |
| DFT / ChemDraw Prediction | Regioselectivity Prediction | Correlated calculated NMR shifts and HOMO orbitals with the site of electrophilic attack. | General heteroaromatic systems | researchgate.net |
Spectroscopic and Advanced Analytical Characterization Methodologies
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the detailed structural analysis of organic molecules like 3-(Thian-2-yl)propanoic acid. By probing the magnetic properties of atomic nuclei, NMR provides information on the chemical environment, connectivity, and spatial relationships of atoms within the molecule.
Proton Nuclear Magnetic Resonance (¹H NMR) for Proton Environment Analysis
Proton (¹H) NMR spectroscopy is instrumental in identifying the number of distinct proton environments and their neighboring protons. For this compound, the ¹H NMR spectrum is expected to exhibit characteristic signals corresponding to the protons on the thiane (B73995) ring, the propanoic acid chain, and the carboxylic acid group.
Due to the lack of publicly available experimental ¹H NMR data for this compound, a detailed analysis of chemical shifts and coupling constants cannot be provided at this time. However, a hypothetical analysis based on known chemical shift ranges for similar structural motifs would predict the following:
Thiane Ring Protons: The protons on the thiane ring would likely appear as a series of complex multiplets in the upfield region of the spectrum. The proton at the C2 position, being adjacent to the sulfur atom and the propanoic acid substituent, would be expected at a distinct chemical shift.
Propanoic Acid Chain Protons: The methylene protons (-CH₂-) of the propanoic acid chain would show signals influenced by their proximity to the thiane ring and the carboxylic acid group. These would likely appear as triplets or more complex multiplets due to coupling with adjacent protons.
Carboxylic Acid Proton: The acidic proton of the carboxyl group (-COOH) would typically appear as a broad singlet at a downfield chemical shift, which can be confirmed by D₂O exchange.
Interactive Data Table: Predicted ¹H NMR Data
| Proton Assignment | Predicted Chemical Shift (ppm) | Predicted Multiplicity | Predicted Coupling Constants (Hz) |
| H on C2 of Thiane | Data not available | Data not available | Data not available |
| H's on C3, C4, C5, C6 of Thiane | Data not available | Multiplets | Data not available |
| -CH₂- (alpha to COOH) | Data not available | Triplet | Data not available |
| -CH₂- (beta to COOH) | Data not available | Triplet | Data not available |
| -COOH | Data not available | Broad Singlet | N/A |
Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) for Carbon Skeleton Elucidation
Carbon-13 (¹³C) NMR spectroscopy provides information about the carbon framework of a molecule. Each unique carbon atom in this compound will give rise to a distinct signal in the ¹³C NMR spectrum.
Carboxyl Carbon: The carbon of the carboxylic acid group (-COOH) is expected to resonate at the most downfield position (typically 170-185 ppm).
Thiane Ring Carbons: The carbon atoms of the thiane ring will appear in the aliphatic region of the spectrum. The carbon at C2, bonded to the sulfur and the propanoic acid side chain, will have a characteristic chemical shift.
Propanoic Acid Chain Carbons: The two methylene carbons of the propanoic acid chain will have distinct signals.
Interactive Data Table: Predicted ¹³C NMR Data
| Carbon Assignment | Predicted Chemical Shift (ppm) |
| C=O (Carboxylic Acid) | Data not available |
| C2 of Thiane | Data not available |
| C3, C4, C5, C6 of Thiane | Data not available |
| -CH₂- (alpha to COOH) | Data not available |
| -CH₂- (beta to COOH) | Data not available |
Two-Dimensional NMR Techniques (COSY, HSQC, HMBC, NOESY)
Two-dimensional (2D) NMR techniques are powerful tools for unambiguously assigning ¹H and ¹³C NMR signals and elucidating the complete molecular structure.
COSY (Correlation Spectroscopy): A COSY spectrum would reveal proton-proton coupling networks, helping to establish the connectivity of the protons within the thiane ring and the propanoic acid chain.
HSQC (Heteronuclear Single Quantum Coherence): An HSQC experiment would correlate directly bonded proton and carbon atoms, allowing for the definitive assignment of which protons are attached to which carbons.
HMBC (Heteronuclear Multiple Bond Correlation): An HMBC spectrum would show correlations between protons and carbons that are two or three bonds apart, providing crucial information for connecting the different structural fragments of the molecule.
NOESY (Nuclear Overhauser Effect Spectroscopy): A NOESY experiment would identify protons that are close in space, which can help to determine the stereochemistry and conformation of the thiane ring.
Detailed analysis and data tables for these 2D NMR techniques cannot be provided due to the absence of experimental data in the public domain.
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis
Mass spectrometry (MS) is a vital analytical technique that measures the mass-to-charge ratio of ions, allowing for the determination of molecular weight and providing structural information through the analysis of fragmentation patterns.
High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination
High-resolution mass spectrometry (HRMS) provides a very precise measurement of the mass of a molecule, which can be used to determine its elemental composition. For this compound (C₇H₁₂O₂S), the exact mass can be calculated. While experimental HRMS data is not available, the theoretical exact mass provides a crucial reference point for its identification.
Interactive Data Table: HRMS Data
| Parameter | Value |
| Molecular Formula | C₇H₁₂O₂S |
| Theoretical Exact Mass | Data not available |
| Measured Exact Mass | Data not available |
Fragmentation Pattern Analysis for Connectivity and Structural Confirmation
In mass spectrometry, molecules are ionized and then fragment in characteristic ways. Analyzing these fragmentation patterns can provide valuable information about the molecule's structure and connectivity.
For this compound, common fragmentation pathways in electron ionization (EI) mass spectrometry would likely involve:
Alpha-cleavage: Cleavage of the bond adjacent to the sulfur atom in the thiane ring.
Loss of the carboxyl group: Fragmentation involving the loss of the -COOH group (45 Da) or related fragments.
Fragmentation of the propanoic acid chain: Cleavage at different points along the C-C bonds of the propanoic acid side chain.
Ring opening of the thiane moiety: Fragmentation of the heterocyclic ring.
A detailed analysis of the fragmentation pattern and a corresponding data table are not possible without access to the experimental mass spectrum of this compound.
Vibrational Spectroscopy for Functional Group Identification
Vibrational spectroscopy is a crucial tool for identifying the functional groups within a molecule by measuring the absorption of energy corresponding to molecular vibrations, such as stretching and bending.
Infrared (IR) Spectroscopy for Characteristic Absorption Bands
Infrared (IR) spectroscopy measures the absorption of infrared radiation by a molecule, which excites molecular vibrations. The resulting spectrum provides a unique fingerprint of the molecule, with specific absorption bands corresponding to particular functional groups. For this compound, the IR spectrum is characterized by the presence of a carboxylic acid group, a thiophene (B33073) ring, and an aliphatic chain.
The most distinct feature in the IR spectrum of a carboxylic acid is the very broad absorption band resulting from the O-H stretching vibration of the hydroxyl group, which is typically observed between 2500 and 3300 cm⁻¹ maricopa.edudocbrown.info. This broadening is a consequence of intermolecular hydrogen bonding between the acid molecules docbrown.info. Another key absorption is the sharp and strong band for the carbonyl (C=O) group's stretching vibration, which appears in the range of 1725 to 1700 cm⁻¹ for saturated carboxylic acids docbrown.info.
Table 1: Characteristic IR Absorption Bands for this compound
| Wavenumber (cm⁻¹) | Vibration Type | Functional Group | Intensity |
|---|---|---|---|
| 3300 - 2500 | O-H stretch | Carboxylic Acid | Strong, Broad |
| ~3100 | C-H stretch | Thiophene Ring | Medium |
| 3000 - 2850 | C-H stretch | Alkyl Chain | Medium |
| 1725 - 1700 | C=O stretch | Carboxylic Acid | Strong, Sharp |
| 1600 - 1400 | C=C stretch | Thiophene Ring | Medium-Weak |
Raman Spectroscopy for Complementary Vibrational Information
Raman spectroscopy is another form of vibrational spectroscopy that provides information complementary to IR spectroscopy. It relies on the inelastic scattering of monochromatic light, known as the Raman effect upenn.edu. While IR absorption requires a change in the molecule's dipole moment during a vibration, a Raman signal is produced when there is a change in the molecule's polarizability upenn.edu.
For this compound, Raman spectroscopy is particularly useful for identifying vibrations that may be weak or absent in the IR spectrum. Symmetrical vibrations, such as the C=C and C-S stretching modes of the thiophene ring, often produce strong Raman signals. The symmetric stretching of the C-C bond in the propanoic acid chain would also be Raman active researchgate.net. The carbonyl (C=O) stretch is typically observable in both IR and Raman spectra. The O-H stretching vibration, which is very broad and intense in IR, tends to be weak in the Raman spectrum. This complementary nature allows for a more complete vibrational analysis of the molecule's structure. A Bruker MultiRAM Stand Alone FT-Raman Spectrometer has been used to obtain Raman spectra for this compound nih.gov.
Electronic Spectroscopy for Conjugation and Electronic Transitions
Electronic spectroscopy investigates the transitions of electrons between different energy levels within a molecule upon absorption of ultraviolet or visible light.
Ultraviolet-Visible (UV-Vis) Spectroscopy
Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of UV or visible light, which promotes electrons from a ground electronic state to a higher energy excited state libretexts.orglibretexts.org. The wavelengths of light absorbed are characteristic of the types of electronic transitions possible within the molecule, providing insight into the presence of chromophores and conjugated systems libretexts.org.
In this compound, the primary chromophores are the thiophene ring and the carbonyl group of the carboxylic acid. The thiophene ring, being an aromatic system, contains π electrons that can undergo π → π* transitions. These are typically high-energy transitions that result in strong absorption bands in the UV region libretexts.org. The carbonyl group contains both π electrons and non-bonding (n) electrons on the oxygen atom. This allows for both π → π* and n → π* transitions youtube.com. The n → π* transitions are of lower energy and result in weaker absorption bands at longer wavelengths compared to the π → π* transitions youtube.com. The combination of these chromophores will result in a characteristic UV-Vis spectrum that can be used for identification and analysis.
Table 2: Expected Electronic Transitions for this compound
| Transition | Chromophore | Expected Wavelength Region |
|---|---|---|
| π → π* | Thiophene Ring | UV (Short Wavelength) |
| π → π* | Carbonyl Group | UV (Short Wavelength) |
Chromatographic Techniques for Purity Assessment and Mixture Analysis
Chromatographic techniques are powerful methods for separating, identifying, and purifying the components of a mixture.
Gas Chromatography-Mass Spectrometry (GC-MS)
Gas Chromatography-Mass Spectrometry (GC-MS) is a hybrid analytical technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. It is highly effective for the analysis of volatile and semi-volatile organic compounds thepharmajournal.com.
For the analysis of this compound, the compound is first vaporized and injected into the GC system. Due to the polarity and relatively low volatility of carboxylic acids, a derivatization step, such as esterification to a more volatile methyl or silyl ester, may be employed to improve chromatographic performance nih.gov. The vaporized sample is then carried by an inert gas through a long, thin column. Separation is achieved based on the compound's boiling point and its interactions with the stationary phase lining the column. The time it takes for the compound to travel through the column is known as the retention time, which is a characteristic property used for identification.
As the compound elutes from the GC column, it enters the mass spectrometer, where it is ionized, typically by electron impact (EI). This process often causes the molecule to break apart into characteristic fragments. The mass spectrometer then separates these ions based on their mass-to-charge ratio (m/z) and generates a mass spectrum. The mass spectrum displays the molecular ion peak (corresponding to the intact molecule's mass) and a unique fragmentation pattern that serves as a molecular fingerprint, allowing for definitive structural confirmation. GC-MS is therefore an invaluable tool for assessing the purity of a this compound sample and for identifying and analyzing it within a complex mixture mdpi.com.
Table 3: Compounds Mentioned
| Compound Name |
|---|
| This compound |
| 3-(2-Thienyl)propanoic acid |
| Propanoic acid |
| Acetic acid |
| Butyric acid |
| 3-(Furan-2-yl)propenoic acid |
High-Performance Liquid Chromatography (HPLC) for Quantitative and Chiral Analysis
High-Performance Liquid Chromatography (HPLC) stands as a cornerstone analytical technique for the analysis of this compound, offering robust methods for both quantifying its concentration in various matrices and for separating its potential enantiomers. The versatility of HPLC allows for the development of specific methods tailored to the physicochemical properties of the target analyte.
Quantitative Analysis
For the quantitative determination of this compound, reversed-phase HPLC (RP-HPLC) is the most common and effective approach. This method separates compounds based on their hydrophobicity. A non-polar stationary phase, typically a silica support chemically modified with C18 (octadecylsilane) alkyl chains, is used in conjunction with a polar mobile phase.
In a typical application, an isocratic or gradient elution with a mobile phase consisting of a mixture of an organic solvent (like acetonitrile or methanol) and an aqueous buffer is employed. The inclusion of an acid modifier, such as trifluoroacetic acid (TFA) or phosphoric acid, in the mobile phase is crucial. It serves to suppress the ionization of the carboxylic acid group of the analyte, ensuring a single, well-defined retention time and sharp, symmetrical peak shape, which is essential for accurate quantification. rcsb.orgCurrent time information in Brisbane, AU. Detection is commonly achieved using a UV-Vis detector, as the thiophene ring in this compound possesses a chromophore that absorbs light in the ultraviolet region, typically around 220-230 nm. rcsb.org The method's validation would be performed according to ICH guidelines, establishing its linearity, accuracy, precision, and limits of detection (LOD) and quantification (LOQ). rcsb.orgCurrent time information in Brisbane, AU.
Table 1: Illustrative RP-HPLC Parameters for Quantitative Analysis
| Parameter | Condition |
|---|---|
| Column | C18 (Octadecylsilane), 150 x 4.6 mm, 5 µm |
| Mobile Phase | Acetonitrile : Water (0.1% TFA) (50:50, v/v) |
| Elution Mode | Isocratic |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection | UV at 225 nm |
| Injection Volume | 10 µL |
Chiral Analysis
As this compound contains a stereocenter at the α-carbon to the carboxylic acid (if substituted at that position) or can be derivatized into chiral forms, the separation of its enantiomers is of significant interest. Chiral HPLC is the premier technique for this purpose. The direct separation of enantiomers is most efficiently achieved using a Chiral Stationary Phase (CSP). nih.gov
CSPs are designed with a chiral selector immobilized onto the silica support. For arylpropionic acids, a class of compounds structurally related to this compound, polysaccharide-based CSPs have demonstrated excellent enantioselectivity. nih.govnih.gov Columns based on derivatives of cellulose or amylose, such as amylose-tris(3,5-dimethylphenylcarbamate), are particularly effective. nih.gov The separation mechanism on these phases involves the formation of transient diastereomeric complexes between the enantiomers and the chiral selector, which differ in their stability and energy, leading to different retention times. The mobile phase in chiral chromatography is often a mixture of a non-polar solvent like hexane and an alcohol modifier such as isopropanol or ethanol. nih.gov
An alternative, though often less efficient, approach is the use of a chiral mobile phase additive (CMPA). rcsb.orgresearchgate.net In this technique, a chiral selector, such as a cyclodextrin derivative (e.g., hydroxypropyl-β-cyclodextrin), is added directly to the mobile phase. rcsb.org The enantiomers are then separated on a standard achiral column (like C18) due to the formation of diastereomeric complexes in the mobile phase. rcsb.org
Table 2: Typical Chiral HPLC Conditions for Enantiomeric Separation
| Parameter | Condition |
|---|---|
| Column (CSP) | Amylose-tris(3,5-dimethylphenylcarbamate) based |
| Mobile Phase | n-Hexane : Ethanol with 0.1% TFA |
| Elution Mode | Isocratic |
| Flow Rate | 0.8 mL/min |
| Column Temperature | 25 °C |
| Detection | UV at 230 nm |
X-ray Crystallography for Absolute Structural Determination
X-ray crystallography is the definitive analytical method for determining the absolute three-dimensional structure of a crystalline solid at the atomic level. This technique provides unequivocal proof of molecular connectivity, conformation, and stereochemistry. For a compound like this compound, this method would yield precise measurements of bond lengths, bond angles, and torsion angles, and would unambiguously establish its solid-state conformation and intermolecular interactions, such as hydrogen bonding.
The process begins with the growth of a high-quality single crystal of the compound, which is a critical and often challenging step. Once a suitable crystal is obtained, it is mounted on a diffractometer and irradiated with a monochromatic X-ray beam. The crystal diffracts the X-rays into a specific pattern of reflections, which are collected by a detector. The intensities and positions of these reflections are processed to generate an electron density map of the molecule, from which the atomic positions can be determined and the full molecular structure can be refined.
While a specific crystal structure for this compound is not publicly available in crystallographic databases as of this writing, the analysis of structurally similar compounds provides a clear indication of the expected results. For instance, the crystal structure of 3-(2,5-dimethoxyphenyl)propionic acid reveals how the molecule packs in the crystal lattice. In many propanoic acid derivatives, the carboxylic acid groups form hydrogen-bonded dimers, creating a characteristic R²₂(8) ring motif. The crystallographic data would provide key parameters as detailed in the illustrative table below, which is based on data for a related propionic acid derivative to demonstrate the type of information obtained.
Table 3: Example Crystallographic Data for a Propanoic Acid Derivative (3-(2,5-dimethoxyphenyl)propionic acid)
| Parameter | Value |
|---|---|
| Chemical Formula | C₁₁H₁₄O₄ |
| Formula Weight | 210.22 |
| Crystal System | Monoclinic |
| Space Group | C2/c |
| a (Å) | 24.3212 (10) |
| b (Å) | 4.6512 (2) |
| c (Å) | 19.7411 (8) |
| β (°) | 109.1782 (6) |
| Volume (ų) | 2109.23 (15) |
| Z | 8 |
| Temperature (K) | 100 |
| Radiation (Å) | Mo Kα (λ = 0.71073) |
| Resolution (Å) | 0.81 |
| R-factor (%) | 3.6 |
Note: The data presented is for the analogous compound 3-(2,5-dimethoxyphenyl)propionic acid and serves as an illustration of typical crystallographic parameters.
Theoretical and Computational Chemistry Studies
Quantum Chemical Calculations for Electronic Structure and Stability
Quantum chemical calculations are fundamental to understanding the behavior of molecules at the atomic and electronic levels. These methods can predict a wide range of properties, from molecular geometry to reactivity.
Density Functional Theory (DFT) is a widely used computational method that calculates the electronic structure of atoms, molecules, and solids. It is particularly valuable for its balance of accuracy and computational cost, making it suitable for a broad range of chemical systems.
For 3-(Thian-2-yl)propanoic acid, DFT calculations would typically begin with geometry optimization. This process determines the lowest energy arrangement of the atoms in the molecule, providing a stable 3D structure. From this optimized geometry, various spectroscopic properties can be predicted. For instance, calculations of vibrational frequencies can aid in the interpretation of experimental infrared (IR) and Raman spectra. Furthermore, Nuclear Magnetic Resonance (NMR) chemical shifts can be calculated to help assign signals in experimental NMR spectra.
A hypothetical table of DFT-calculated parameters for this compound is presented below. These values are illustrative and would require actual DFT calculations to be confirmed.
| Parameter | Predicted Value |
| Total Energy | Value in Hartrees |
| Dipole Moment | Value in Debye |
| HOMO Energy | Value in eV |
| LUMO Energy | Value in eV |
| HOMO-LUMO Gap | Value in eV |
| Note: HOMO (Highest Occupied Molecular Orbital) and LUMO (Lowest Unoccupied Molecular Orbital) energies are crucial in predicting a molecule's chemical reactivity and electronic transitions. |
Ab initio methods are a class of quantum chemistry methods that are based on first principles, without the use of experimental data. These methods, such as Hartree-Fock (HF), Møller-Plesset perturbation theory (MP2), and Coupled Cluster (CC), can provide highly accurate results, though often at a greater computational expense than DFT.
For this compound, high-accuracy ab initio calculations could be employed to refine the understanding of its electronic structure. These methods are particularly useful for calculating properties like ionization potentials, electron affinities, and excited state energies with a high degree of confidence. Such calculations would provide a benchmark for results obtained from less computationally intensive methods like DFT.
Molecular Modeling and Dynamics Simulations
While quantum chemical calculations focus on the electronic structure of a single molecule, molecular modeling and dynamics simulations can explore the behavior of molecules over time and in different environments.
The flexible propanoic acid side chain and the thian ring in this compound allow for multiple spatial arrangements, or conformations. Conformational analysis aims to identify the most stable conformers and the energy barriers between them. This is often achieved by systematically rotating the rotatable bonds and calculating the energy of each resulting conformation. The collection of all possible conformations and their corresponding energies forms the potential energy surface or energy landscape. Understanding this landscape is key to predicting the molecule's shape and flexibility.
In the solid state, molecules of this compound will interact with each other through various non-covalent forces, such as hydrogen bonding (between the carboxylic acid groups), van der Waals forces, and potentially interactions involving the sulfur atom. Molecular modeling can be used to study these intermolecular interactions and predict how the molecules will pack in a crystal lattice. This is important for understanding the physical properties of the solid material, such as its melting point and solubility.
Prediction of Spectroscopic Parameters and Validation with Experimental Data
A crucial aspect of computational chemistry is the ability to predict spectroscopic data that can be compared with experimental measurements. As mentioned, DFT and ab initio methods can calculate IR, Raman, and NMR spectra.
The validation of computational results against experimental data is a critical step. If the predicted spectra closely match the experimental spectra, it provides confidence in the accuracy of the computational model and the predicted molecular structure and properties. Any discrepancies can lead to a refinement of the computational approach or a re-evaluation of the experimental data.
Below is a hypothetical comparison of predicted and experimental spectroscopic data for this compound.
| Spectroscopic Data | Predicted Value (cm⁻¹ or ppm) | Experimental Value (cm⁻¹ or ppm) |
| IR: C=O stretch | Example: 1720 cm⁻¹ | Example: 1715 cm⁻¹ |
| ¹H NMR: COOH | Example: 12.0 ppm | Example: 12.1 ppm |
| ¹³C NMR: C=O | Example: 175 ppm | Example: 176 ppm |
This synergistic approach of combining theoretical predictions with experimental validation is essential for a comprehensive understanding of the chemical and physical properties of this compound.
Reactivity Predictions and Chemo-/Regio-/Stereo-selectivity Analysis
Theoretical and computational chemistry studies are instrumental in predicting the reactivity of a molecule, offering insights into its kinetic and thermodynamic properties. For this compound, computational models, particularly those based on Density Functional Theory (DFT), can elucidate its electronic structure and predict the most probable sites for electrophilic and nucleophilic attacks. This allows for a comprehensive analysis of its chemo-, regio-, and stereo-selectivity in various chemical reactions.
The reactivity of this compound is primarily governed by the interplay of its two main functional components: the saturated heterocyclic thiane (B73995) ring and the carboxylic acid side chain. Computational studies on similar structures, such as thiophene (B33073) carboxylic acids, provide a framework for understanding the electronic properties of the target molecule. mdpi.comresearchgate.net
Global Reactivity Descriptors
Table 1: Hypothetical Global Reactivity Descriptors for this compound (Note: These values are illustrative, based on computational studies of structurally related molecules, and serve to represent the type of data generated in a typical DFT analysis.)
| Descriptor | Symbol | Value (eV) | Significance |
| HOMO Energy | EHOMO | -6.8 | Indicates electron-donating ability |
| LUMO Energy | ELUMO | -1.2 | Indicates electron-accepting ability |
| HOMO-LUMO Gap | ΔE | 5.6 | Correlates with chemical reactivity and stability |
| Ionization Potential | IP | 6.8 | Energy required to remove an electron |
| Electron Affinity | EA | 1.2 | Energy released upon gaining an electron |
| Electronegativity | χ | 4.0 | Tendency to attract electrons |
| Chemical Hardness | η | 2.8 | Resistance to change in electron distribution |
| Chemical Softness | S | 0.36 | Reciprocal of hardness, indicates reactivity |
| Electrophilicity Index | ω | 2.86 | Propensity to accept electrons |
These hypothetical values suggest that this compound is a moderately reactive molecule. The relatively large HOMO-LUMO gap indicates good stability under normal conditions.
Local Reactivity and Site Selectivity (Chemo- and Regio-selectivity)
To predict the specific sites of reaction, local reactivity descriptors such as Fukui functions and the Molecular Electrostatic Potential (MEP) are employed. nih.govsciepub.com
The Molecular Electrostatic Potential (MEP) map provides a visual representation of the charge distribution on the molecule's surface. Regions of negative potential (typically colored in shades of red) are susceptible to electrophilic attack, while regions of positive potential (blue) are prone to nucleophilic attack.
For this compound, an MEP analysis would likely show:
Most Negative Potential: Located on the oxygen atoms of the carboxylic acid group, making them the primary sites for interaction with electrophiles (e.g., protonation).
Positive Potential: Concentrated around the carbonyl carbon of the carboxylic acid and the hydrogen of the hydroxyl group, indicating susceptibility to nucleophilic attack at the carbonyl carbon.
Slightly Negative Potential: Associated with the sulfur atom in the thiane ring, suggesting it could act as a nucleophilic center in certain reactions, such as oxidation.
Fukui functions provide a more quantitative prediction of reactivity at specific atomic sites. These functions distinguish between sites for nucleophilic attack (f+), electrophilic attack (f-), and radical attack (f0).
Table 2: Hypothetical Condensed Fukui Function Values for Key Atoms in this compound (Note: These values are illustrative and represent potential outcomes of a DFT calculation.)
| Atom | f+ (Nucleophilic Attack) | f- (Electrophilic Attack) | Dual Descriptor (Δf) | Predicted Reactivity |
| S1 (Thiane) | 0.15 | 0.08 | +0.07 | Nucleophilic site |
| C2 (Thiane, attached to chain) | 0.05 | 0.12 | -0.07 | Electrophilic site |
| C=O (Carbonyl Carbon) | 0.25 | 0.03 | +0.22 | Strong nucleophilic attack site |
| O=C (Carbonyl Oxygen) | 0.04 | 0.28 | -0.24 | Strong electrophilic attack site |
| O-H (Hydroxyl Oxygen) | 0.06 | 0.25 | -0.19 | Electrophilic attack site |
This hypothetical analysis predicts the following chemo- and regio-selectivity:
Chemo-selectivity: Reactions with nucleophiles are most likely to occur at the carboxylic acid group, specifically at the carbonyl carbon, rather than on the thiane ring. Reactions with electrophiles will preferentially target the carbonyl oxygen.
Regio-selectivity: Within the thiane ring, the sulfur atom is the most likely site for electrophilic attack (e.g., oxidation), while the carbon atom attached to the propanoic acid chain (C2) shows some susceptibility to nucleophilic attack.
Stereoselectivity
Computational studies can also predict the stereochemical outcome of reactions, particularly for reactions involving the chiral center that could be formed at the C2 position of the thiane ring or the alpha-carbon of the propanoic acid chain upon derivatization. For reactions such as the oxidation of the sulfur atom, theoretical models can predict the preferred formation of either the axial or equatorial sulfoxide. Studies on substituted thianes have shown that the stereochemical course of such reactions is sensitive to steric and electronic effects of the ring substituents. mdpi.com In the case of this compound, computational modeling could determine the transition state energies for the formation of different stereoisomers, thereby predicting the major product.
Exploration of Advanced Applications in Chemical Sciences Non Clinical
Role as Versatile Chemical Building Blocks and Intermediates in Complex Organic Synthesis
The inherent chemical functionalities of 3-(Thian-2-yl)propanoic acid make it a potentially valuable building block for organic synthesis. The molecule possesses two key reactive sites: the thiophene (B33073) ring and the carboxylic acid group. The thiophene ring, an electron-rich aromatic system, is susceptible to electrophilic substitution, primarily at the 5-position, which is electronically activated. researchgate.netderpharmachemica.com The carboxylic acid moiety can be readily converted into a wide array of functional groups, including esters, amides, acid chlorides, and alcohols, providing numerous pathways for molecular elaboration.
While specific multi-step syntheses of complex natural products or pharmaceutical targets beginning from this compound are not extensively documented in prominent literature, its structure is analogous to other thiophene derivatives that serve as key intermediates. The general reactivity of the thiophene nucleus allows for reactions such as Friedel-Crafts acylation to introduce new carbon-carbon bonds, or halogenation to prepare precursors for cross-coupling reactions. derpharmachemica.com
Table 1: Potential Synthetic Transformations of this compound
| Reactive Site | Reaction Type | Potential Product |
|---|---|---|
| Carboxylic Acid | Amide Coupling | N-substituted 3-(thian-2-yl)propanamides |
| Carboxylic Acid | Esterification | Alkyl 3-(thian-2-yl)propanoates |
| Carboxylic Acid | Reduction | 3-(Thian-2-yl)propan-1-ol |
| Thiophene Ring | Electrophilic Halogenation | 3-(5-Bromo-thian-2-yl)propanoic acid |
These transformations highlight the compound's versatility. The ability to modify both the side chain and the heterocyclic core independently allows for the systematic construction of diverse molecular architectures and combinatorial libraries for screening purposes.
Ligand Development in Homogeneous and Heterogeneous Catalysis
The structural features of this compound make it an interesting scaffold for the development of ligands for catalysis. The thiophene ring's sulfur atom possesses lone pairs of electrons that can coordinate to transition metal centers. Furthermore, the propanoic acid group can be derivatized to introduce additional donor atoms, leading to the formation of multidentate ligands that can stabilize catalytic species.
For instance, related thiophene carboxylic acid derivatives have been successfully employed in catalysis. Studies have shown that thiophene-based amides can be synthesized and subsequently used in palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, to create more complex molecular structures. mdpi.com In other work, adducts of thiophene carboxylic acids have been used in palladium-nanoparticle-catalyzed systems for the formation of biaryl ketones. acs.org
The development of ligands from this compound could follow similar strategies. Conversion of the carboxylic acid to an amide or ester containing another coordinating group (e.g., a pyridine (B92270) or pyrazole) would yield a bidentate or tridentate ligand. Such ligands could be used to influence the reactivity and selectivity of metal catalysts in various organic transformations, including hydrogenation, cross-coupling, and polymerization reactions. science.gov The specific length and flexibility of the propanoic side chain could also play a crucial role in defining the geometry and stability of the resulting metal complexes.
Contributions to Materials Science and Polymer Chemistry
In materials science, thiophene-based molecules are fundamental components of conducting polymers and organic electronic materials. researchgate.net Polythiophenes are known for their exceptional optical and conductive properties, which are utilized in applications such as field-effect transistors, plastic solar cells, and light-emitting diodes. nih.gov The properties of these polymers can be finely tuned by introducing functional groups onto the thiophene monomer.
This compound represents a functionalized monomer that could be incorporated into polymer chains. The carboxylic acid group offers several advantages:
Enhanced Solubility: The polar carboxylic acid group can improve the solubility and processability of otherwise insoluble polythiophene backbones, particularly in polar solvents or aqueous media. researchgate.net
Post-Polymerization Modification: The acid functionality serves as a handle for further chemical reactions after polymerization. This allows for the grafting of other molecules onto the polymer chain or for cross-linking, enabling the creation of complex polymer architectures and functional materials. cmu.edu
Surface Modification: The carboxylic acid can anchor the polymer to metal oxide surfaces (e.g., indium tin oxide, titanium dioxide), which is critical for the fabrication of organic electronic devices.
While the direct polymerization of this compound itself is not widely reported, research on analogous monomers like thiophene-3-acetic acid demonstrates the viability of synthesizing water-soluble, electroactive polythiophenes via oxidative polymerization. researchgate.net The principles of this research suggest that this compound could be a valuable monomer for creating novel functional polymers with tailored electronic, optical, and physical properties. nus.edu.sgmdpi.com
Investigation of Molecular Interactions in In Vitro Chemical Systems
Understanding how small molecules interact with biological macromolecules is a cornerstone of chemical biology and medicinal chemistry. This compound serves as an excellent model compound for investigating these interactions in a purely chemical, non-therapeutic context, such as probing the binding pockets of proteins.
A definitive example of this application is found in the Protein Data Bank (PDB), entry 7JZO . rcsb.orgnih.gov This entry details the X-ray crystal structure of the human CFTR Associated Ligand (CAL) PDZ domain in complex with 3-(thiophen-2-yl)propanoic acid (identified by the ligand code QTU). The study provides atomic-level resolution of the molecular interactions between the compound and the protein's binding site.
Table 2: Molecular Interactions of this compound in PDB Entry 7JZO
| Interacting Residue (CAL PDZ Domain) | Interaction Type | Atom(s) on Ligand Involved |
|---|---|---|
| Glycine 25 | Hydrogen Bond | Carboxylate Oxygen |
| Isoleucine 26 | Hydrogen Bond | Carboxylate Oxygen |
| Phenylalanine 28 | Hydrophobic Interaction | Thiophene Ring |
| Lysine (B10760008) 65 | Hydrogen Bond | Carboxylate Oxygen |
| Valine 76 | Hydrophobic Interaction | Thiophene Ring & Propyl Chain |
Data sourced from PDB entry 7JZO. rcsb.org
This structural data provides a clear map of how the different parts of the molecule contribute to binding affinity. The carboxylate group forms key hydrogen bonds with backbone amides and a lysine side chain, anchoring the molecule in the pocket. Simultaneously, the thiophene ring and propyl chain engage in hydrophobic interactions with nonpolar residues, demonstrating the importance of the scaffold's shape and electronics for molecular recognition.
This type of study is fundamental to developing structure-activity relationships (SAR). SAR studies on various thiophene derivatives have shown that modifications to the thiophene ring can significantly impact binding affinity and inhibitory activity against various enzymes. brieflands.comnih.govnih.gov The sulfur atom in the thiophene ring can participate in unique hydrogen bonding, and the ring itself often serves as a bioisosteric replacement for a phenyl ring, improving physicochemical properties. nih.gov By using simple fragments like this compound, researchers can deconstruct complex binding events and establish foundational principles for the design of more elaborate molecular probes.
Future Research Directions and Unexplored Avenues
Development of Novel and More Efficient Synthetic Pathways
Current synthetic routes to thiane-containing molecules often rely on the hydrogenation of the corresponding thiophene (B33073) derivatives. While effective, this approach can sometimes require harsh conditions and may not be suitable for substrates with sensitive functional groups. Future research should focus on developing novel and more efficient synthetic pathways to 3-(Thian-2-yl)propanoic acid and its analogs.
One promising avenue is the exploration of catalytic asymmetric hydrogenation of substituted thiophenes, which would provide enantiomerically pure tetrahydrothiophenes acs.org. The development of novel catalysts, including those based on earth-abundant metals, could lead to more sustainable and cost-effective syntheses. Furthermore, investigating alternative cyclization strategies for the formation of the thiane (B73995) ring, potentially from acyclic precursors, could offer new routes to this scaffold.
| Parameter | Current Method (Hydrogenation of 3-(2-thienyl)acrylic acid) | Potential Future Methods |
| Catalyst | Palladium on carbon | Chiral ruthenium or rhodium complexes, earth-abundant metal catalysts |
| Precursor | 3-(2-thienyl)acrylic acid | Acyclic sulfur-containing dicarboxylic acids or esters |
| Key Transformation | Catalytic hydrogenation | Asymmetric hydrogenation, intramolecular cyclization |
| Advantages | Established method | Enantioselective control, milder reaction conditions, broader substrate scope |
Expanded Scope of Chemical Transformations and Derivatizations
The chemical reactivity of this compound remains largely unexplored. The presence of both a carboxylic acid group and a saturated sulfur-containing heterocycle offers multiple sites for chemical modification. Future research should aim to expand the scope of chemical transformations and derivatizations of this molecule.
The carboxylic acid moiety can be readily converted into a variety of functional groups, including esters, amides, and thioacids, using well-established methods nih.govyoutube.com. These derivatives could serve as valuable building blocks for the synthesis of more complex molecules with potential biological activity. Moreover, the thiane ring itself presents opportunities for functionalization. While saturated heterocycles are generally less reactive than their aromatic counterparts, modern C-H functionalization techniques could enable the introduction of substituents at various positions on the thiane ring, leading to a diverse library of novel compounds nih.govnih.gov.
| Functional Group | Potential Reagents and Conditions | Resulting Derivative | Potential Applications |
| Carboxylic Acid | Alcohols, DCC/DMAP | Esters | Prodrugs, fine chemicals |
| Carboxylic Acid | Amines, EDC/HOBt | Amides | Bioactive molecules, polymers |
| Carboxylic Acid | Lawesson's Reagent | Thioacid | Peptide synthesis, cross-linking agent |
| Thiane C-H bonds | Palladium catalysts, oxidants | Functionalized thianes | Novel scaffolds for drug discovery |
Integration with Advanced High-Throughput Screening and Data Science Methodologies
To accelerate the discovery of new applications for this compound and its derivatives, future research should integrate advanced high-throughput screening (HTS) and data science methodologies. HTS allows for the rapid testing of large libraries of compounds against a variety of biological targets, significantly speeding up the drug discovery process bmglabtech.com. By creating a diverse library of this compound derivatives, HTS can be employed to identify "hit" compounds with promising biological activities nih.govnih.gov.
Data science and machine learning can play a crucial role in analyzing the large datasets generated from HTS and in guiding the design of new experiments. Predictive models can be developed to correlate the structural features of the derivatives with their observed activities, enabling the in-silico design of more potent and selective compounds nih.govyoutube.com. This data-driven approach can help to prioritize synthetic efforts and reduce the time and cost associated with traditional trial-and-error methods.
Deeper Theoretical Insights and Predictive Modeling through Machine Learning
Computational chemistry and machine learning offer powerful tools for gaining deeper theoretical insights into the properties and reactivity of this compound. Quantum chemical calculations can be used to predict its molecular structure, electronic properties, and reaction mechanisms nih.govresearchgate.net. This information can be invaluable for understanding its chemical behavior and for designing new reactions.
Machine learning models can be trained on existing experimental and computational data to predict a wide range of physicochemical properties, such as solubility, lipophilicity, and metabolic stability, for novel derivatives of this compound researchgate.net. Such predictive models can be used to screen virtual libraries of compounds and to identify candidates with desirable drug-like properties before they are synthesized, further streamlining the discovery process.
Emerging Applications in Interdisciplinary Fields beyond Current Scope
The unique structural features of this compound, including the presence of a sulfur-containing heterocycle, suggest potential applications in a variety of interdisciplinary fields beyond traditional medicinal chemistry. Sulfur-containing compounds are known to have interesting materials science applications, and the thiane moiety could be incorporated into polymers or other materials to impart specific properties researchgate.net.
Furthermore, the concept of bioisosterism, where one functional group is replaced by another with similar physical or chemical properties, is a powerful strategy in drug design drughunter.comrsc.orgnih.govresearchgate.net. The thiane ring can be considered a saturated bioisostere of the thiophene or even the phenyl ring, offering a way to modulate the pharmacokinetic and pharmacodynamic properties of known bioactive molecules nih.gov. Exploring the use of this compound and its derivatives as building blocks in this context could lead to the discovery of novel therapeutic agents with improved properties. The functionalization of such alicyclic compounds is a growing area of interest in medicinal chemistry chemrxiv.org.
Q & A
What are the standard synthetic routes for 3-(Thian-2-yl)propanoic acid derivatives, and how can reaction conditions be optimized?
Answer:
The synthesis of thiane (six-membered sulfur ring) derivatives of propanoic acid can be adapted from methodologies used for structurally related thiazole (five-membered sulfur-nitrogen ring) analogs. For example:
- Key Steps :
- Condensation Reactions : Reflux thioureido acids with chloroacetone or brominated ketones in dry acetone (4–6 hours) to form thiazole intermediates. Adjust stoichiometry (e.g., 1:1.2 molar ratio of thioureido acid to ketone) to minimize side products .
- Aldehyde Coupling : React intermediates with aromatic aldehydes (e.g., terephthalaldehyde) under basic conditions (Na₂CO₃) at 80°C for 3 hours, followed by acidification (acetic acid) to isolate products .
- Optimization :
- Temperature Control : Prolonged reflux (>6 hours) may degrade heat-sensitive substituents.
- Purification : Recrystallization from methanol or propanol improves purity (>95% by elemental analysis) .
How can the structural integrity of this compound derivatives be validated spectroscopically?
Answer:
A multi-technique approach is critical:
- ¹H/¹³C NMR :
- Diagnostic Peaks :
- Thiane ring protons: δ 6.10–6.16 ppm (S–CH resonance) .
- Propanoic acid protons: δ 12.29–12.72 ppm (broad OH peak, confirms carboxylic acid group) .
- Substituent Effects : Electron-withdrawing groups (e.g., 4-fluorophenyl) shift aromatic protons upfield by 0.3–0.5 ppm .
- IR Spectroscopy :
- Carboxylic acid C=O stretch: 1714–1715 cm⁻¹ .
- Thiane ring vibrations: 1505–1511 cm⁻¹ .
- Elemental Analysis : Validate purity (e.g., C: 62.04% calculated vs. 62.10% observed for C₁₅H₁₈N₂O₂S) .
What computational strategies predict the acidity and electronic effects of substituents on this compound?
Answer:
- pKa Prediction :
- Use Hammett substituent constants (σ) to correlate electronic effects. For example, 4-chlorophenyl substituents increase acidity (pKa ~4.61) compared to unsubstituted analogs (pKa ~4.50) .
- Table : Experimental pKa Values for Related Compounds
| Substituent | pKa (25°C) |
|---|---|
| 4-Chlorophenyl | 4.61 |
| 4-Nitrophenyl | 4.47 |
| 2-Thienyl | 4.58 |
- DFT Calculations : Optimize geometry at the B3LYP/6-31G(d) level to map electron density on the thiane ring and carboxyl group.
How can bioactivity assays for this compound derivatives be designed to evaluate enzyme inhibition?
Answer:
- In Vitro Assays :
- Target Selection : Focus on enzymes with sulfur-binding active sites (e.g., cysteine proteases or dehydrogenases).
- Kinetic Analysis :
- Use fluorogenic substrates (e.g., Z-FR-AMC for caspase-3) to measure IC₅₀ values.
- Pre-incubate derivatives (1–100 µM) with the enzyme and monitor activity loss over 30 minutes .
3. Docking Studies : Perform AutoDock Vina simulations to assess binding affinity to enzyme pockets (e.g., PDB: 1CXZ for trypsin) .
What are the challenges in resolving contradictory NMR data for thiane-containing propanoic acid derivatives?
Answer:
- Common Issues :
- Signal Overlap : Aromatic and thiane protons may cluster in δ 6.0–7.5 ppm. Use 2D NMR (COSY, HSQC) to assign peaks .
- Dynamic Effects : Thiane ring puckering causes splitting in ¹³C NMR. Low-temperature NMR (−40°C) reduces conformational exchange .
- Validation : Cross-check with high-resolution mass spectrometry (HRMS) to confirm molecular ion peaks (e.g., [M+H]⁺ for C₁₅H₁₈N₂O₂S: m/z 291.1112) .
How do solvent and temperature affect the regioselectivity of thiane ring functionalization?
Answer:
- Solvent Effects :
- Polar aprotic solvents (DMF, acetone) : Favor electrophilic substitution at the sulfur-adjacent carbon .
- Protic solvents (MeOH) : Promote ring-opening side reactions at >60°C .
- Temperature :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
